Cas no 82079-45-6 (Potassium (S)-oxirane-2-carboxylate)

Potassium (S)-oxirane-2-carboxylate structure
82079-45-6 structure
Product Name:Potassium (S)-oxirane-2-carboxylate
Numero CAS:82079-45-6
MF:C3H4KO3
MW:127.160362243652
MDL:MFCD00274195
CID:699652
PubChem ID:23708735
Update Time:2025-09-22

Potassium (S)-oxirane-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxiranecarboxylic acid, potassium salt, (2S)-
    • POTASSIUM (S)-OXIRANE-2-CARBOXYLATE
    • Oxiranecarboxylic acid, potassium salt, (2S)- (9CI)
    • Oxiranecarboxylic acid, potassium salt, (S)- (ZCI)
    • C3H3KO3
    • MFCD00274195
    • CMQCDPNYSJUSEH-DKWTVANSSA-M
    • potassium;(2S)-oxirane-2-carboxylate
    • GS-5455
    • CS-0132936
    • SCHEMBL7395054
    • DB-352645
    • 82079-45-6
    • AKOS016843288
    • Potassium(S)-oxirane-2-carboxylate
    • AC-30695
    • potassium (2s)-oxirane-2-carboxylate
    • DTXSID50635765
    • Potassiumoxirane-2-carboxylate
    • Potassium (S)-oxirane-2-carboxylate
    • MDL: MFCD00274195
    • Inchi: 1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/t2-;/m0./s1
    • Chiave InChI: QSVVJJRBBMPZEW-DKWTVANSSA-N
    • Sorrisi: C([C@H]1OC1)(=O)O.[K]

Proprietà calcolate

  • Massa esatta: 125.97192544g/mol
  • Massa monoisotopica: 125.97192544g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 1
  • Complessità: 82.2
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.7Ų

Potassium (S)-oxirane-2-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A450001392-250mg
Potassium (s)-oxirane-2-carboxylate
82079-45-6 95%
250mg
$339.04 2023-09-01
Alichem
A450001392-1g
Potassium (s)-oxirane-2-carboxylate
82079-45-6 95%
1g
$854.70 2023-09-01
Alichem
A450001392-5g
Potassium (s)-oxirane-2-carboxylate
82079-45-6 95%
5g
$2491.86 2023-09-01
TRC
P073290-50mg
Potassium (S)-oxirane-2-carboxylate
82079-45-6
50mg
$ 190.00 2022-06-03
TRC
P073290-100mg
Potassium (S)-oxirane-2-carboxylate
82079-45-6
100mg
$ 305.00 2022-06-03
Ambeed
A703715-250mg
Potassium (S)-oxirane-2-carboxylate
82079-45-6 97%
250mg
$27.0 2025-04-16
Ambeed
A703715-1g
Potassium (S)-oxirane-2-carboxylate
82079-45-6 97%
1g
$96.0 2025-04-16
Ambeed
A703715-5g
Potassium (S)-oxirane-2-carboxylate
82079-45-6 97%
5g
$477.0 2025-04-16
Chemenu
CM525783-5g
Potassium (S)-oxirane-2-carboxylate
82079-45-6 97%
5g
$605 2024-07-23
abcr
AB479936-250 mg
Potassium (S)-oxirane-2-carboxylate; .
82079-45-6
250mg
€611.70 2023-06-15

Potassium (S)-oxirane-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1.5 h, -20 °C; -20 °C → 0 °C; 17 h, 0 °C
1.2 Solvents: Ethanol ,  Water ;  30 min, rt → reflux
Riferimento
Total Synthesis of Solandelactone I
Eichenauer, Nils C.; et al, Journal of Natural Products, 2015, 78(11), 2782-2790

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 h, 60 °C
Riferimento
Total synthesis of violaceimides A-E and consideration of the reported stereochemistry
Perry, Charles K.; et al, Tetrahedron Letters, 2019, 60(40),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Potassium bromide ,  Hydrogen bromide Solvents: Water
1.2 Reagents: Potassium methoxide Solvents: Methanol
Riferimento
Preparation of enantiomerically pure α-hydroxy esters and α-hydroxy aldehydes. Application to the enantiospecific synthesis of the sex pheromone of the mealybug Pseudococcus comstocki
Larcheveque, Marc; et al, Bulletin de la Societe Chimique de France, 1989, (1), 130-9

Metodo di produzione 4

Condizioni di reazione
Riferimento
Optically active epoxides as drug and agrochemical intermediate and their preparation
, France, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
A simple preparation of R- or S-glycidic esters; application to the synthesis of enantiomerically pure α-hydroxy esters
Larcheveque, Marc; et al, Tetrahedron Letters, 1987, 28(18), 1993-6

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Potassium bromide ,  Hydrogen bromide Solvents: Water ;  1 h, 20 psi, < 5 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ;  0 °C → 20 °C; 1 h, -5 - 5 °C
Riferimento
Practical Asymmetric Synthesis of an Edivoxetine·HCl Intermediate via an Efficient Diazotization Process
Kopach, Michael E.; et al, Organic Process Research & Development, 2015, 19(4), 543-550

Potassium (S)-oxirane-2-carboxylate Raw materials

Potassium (S)-oxirane-2-carboxylate Preparation Products

Potassium (S)-oxirane-2-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82079-45-6)Potassium (S)-oxirane-2-carboxylate
Numero d'ordine:A904224
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:16
Prezzo ($):391.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82079-45-6)Potassium (S)-oxirane-2-carboxylate
A904224
Purezza:99%
Quantità:5g
Prezzo ($):391.0
Email